molecular formula C8H12S B14636667 Thiophene, 3-ethyl-2,5-dimethyl CAS No. 55735-23-4

Thiophene, 3-ethyl-2,5-dimethyl

Katalognummer: B14636667
CAS-Nummer: 55735-23-4
Molekulargewicht: 140.25 g/mol
InChI-Schlüssel: HNWCHVKZEZCJMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thiophene, 3-ethyl-2,5-dimethyl is a heterocyclic compound with a five-membered ring structure containing one sulfur atom. This compound is a derivative of thiophene, which is known for its aromatic properties and presence in various natural and synthetic products. Thiophene derivatives, including 3-ethyl-2,5-dimethylthiophene, are of significant interest in medicinal chemistry, material science, and industrial applications due to their unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives typically involves the cyclization of various substrates. For 3-ethyl-2,5-dimethylthiophene, one common method is the condensation reaction of dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10). Another method involves the Friedel-Crafts acylation followed by Wolff-Kishner reduction to introduce the ethyl and methyl groups at the desired positions .

Industrial Production Methods

On an industrial scale, thiophene derivatives are often produced through the cyclization of butane, butadiene, or butenes with sulfur. This method is efficient and scalable, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

Thiophene, 3-ethyl-2,5-dimethyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include halogenated thiophenes, nitrothiophenes, and sulfonated thiophenes, which have various applications in organic synthesis and material science .

Wissenschaftliche Forschungsanwendungen

Thiophene, 3-ethyl-2,5-dimethyl has several applications in scientific research:

Wirkmechanismus

The mechanism of action of thiophene, 3-ethyl-2,5-dimethyl involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes. In medicinal applications, thiophene derivatives can inhibit specific enzymes or receptors, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-Dimethylthiophene: Similar in structure but lacks the ethyl group at the 3-position.

    3-Methylthiophene: Contains a single methyl group at the 3-position.

    2-Ethylthiophene: Contains an ethyl group at the 2-position.

Uniqueness

Thiophene, 3-ethyl-2,5-dimethyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This compound’s unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable in various applications .

Eigenschaften

CAS-Nummer

55735-23-4

Molekularformel

C8H12S

Molekulargewicht

140.25 g/mol

IUPAC-Name

3-ethyl-2,5-dimethylthiophene

InChI

InChI=1S/C8H12S/c1-4-8-5-6(2)9-7(8)3/h5H,4H2,1-3H3

InChI-Schlüssel

HNWCHVKZEZCJMN-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(SC(=C1)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.